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molecular formula C10H13NO2 B166085 2-Hydroxy-2-phenylbutyramide CAS No. 131802-71-6

2-Hydroxy-2-phenylbutyramide

Cat. No. B166085
M. Wt: 179.22 g/mol
InChI Key: KHJLUGZFVDFOKZ-UHFFFAOYSA-N
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Patent
US05463125

Procedure details

In a 1000 ml, two-opening ball matrass equipped with a separating funnel and a thermometer, 89.9 grams (0.67 moles) propiophenone, 100 ml water and 80 ml ethyl ether were added. The matrass was immersed in an ice and salt bath and 82 grams (1.67 moles) granulated sodium cyanide was added. The mixture was shaken vigorously for 20 minutes, and when the mixture temperature had dropped to 5° C., 140 ml (1.7 moles) concentrated hydrochloric acid from the separating funnel was added at such a speed that the temperature of the reaction stayed between 5° C. and 10° C. The addition took nearly two hours.
Quantity
89.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[OH2:11].[C-:12]#[N:13].[Na+].Cl>C(OCC)C>[OH:4][C:1]([CH2:2][CH3:3])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:12]([NH2:13])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
89.9 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
82 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken vigorously for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml, two-opening ball matrass equipped with a separating funnel
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
when the mixture temperature had dropped to 5° C.
CUSTOM
Type
CUSTOM
Details
stayed between 5° C. and 10° C
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
took nearly two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OC(C(=O)N)(C1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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